molecular formula C44H36Cl4N8Zn B12515779 zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride

zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride

Cat. No.: B12515779
M. Wt: 884.0 g/mol
InChI Key: RHJQPWZUPWLVAH-UHFFFAOYSA-J
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Description

This zinc porphyrin derivative features a porphyrin macrocycle substituted with three 1-methylpyridinium groups at the 5, 10, and 15 positions and a 1-methylpyridin-4-ylidene group at the 20-position, coordinated to a zinc(II) center. The tetrachloride counterions balance the charge of the cationic pyridinium substituents. Similar to other metalloporphyrins, it exhibits strong absorption in the visible region (Soret and Q bands) and fluorescence, making it relevant for photodynamic therapy (PDT) and sensing applications .

Properties

Molecular Formula

C44H36Cl4N8Zn

Molecular Weight

884.0 g/mol

IUPAC Name

zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride

InChI

InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

RHJQPWZUPWLVAH-UHFFFAOYSA-J

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes for Pyridylporphyrin Precursors

MacDonald-Type Condensation for Porphyrin Core Formation

The foundational step involves synthesizing the free-base porphyrin bearing pyridyl substituents. The MacDonald condensation method is widely employed, utilizing 4-pyridinecarboxaldehyde and pyrrole under acidic conditions. For example:

  • Reagents : Pyrrole (10 mmol), 4-pyridinecarboxaldehyde (10 mmol), trifluoroacetic acid (TFA, catalytic), and trichloroacetic acid (TCA) in tetrahydrofuran (THF).
  • Procedure : The reaction is stirred under nitrogen for 48 hours, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
  • Purification : Column chromatography (silica gel, chloroform/methanol) yields 5,10,15,20-tetra(4-pyridyl)porphyrin (H2TPyP) in ~9% yield.

Quaternization of Pyridyl Groups

To introduce N-methylpyridinium substituents, the pyridyl nitrogen atoms are alkylated using methyl iodide:

  • Reagents : H2TPyP (1 mmol), methyl iodide (5 mmol), dimethylformamide (DMF).
  • Procedure : The mixture is refluxed for 24 hours, yielding 5,10,15,20-tetra(N-methylpyridinium)porphyrin tetrachloride (H2TMPyP-Cl4).
  • Characterization : $$ ^1H $$ NMR shows downfield shifts for pyridinium protons (δ 9.2–9.6 ppm).

Metallation with Zinc(II)

Axial Ligand Coordination in Acidic Media

Zinc insertion is achieved via reaction with zinc acetate or chloride in hydrochloric acid:

  • Reagents : H2TMPyP-Cl4 (1 mmol), ZnCl2 (1.2 mmol), 0.1 M HCl.
  • Procedure : The porphyrin is dissolved in HCl, mixed with ZnCl2, and heated at 80°C for 12 hours.
  • Purification : Precipitation with 0.5 M NaOH yields Zn-TMPyP-Cl4 as a purple solid.
Table 1: Key Reaction Parameters for Zinc Metallation
Parameter Optimal Condition Effect on Yield (%)
Temperature 80°C 85–90
Molar Ratio (Zn:Por) 1.2:1 88
Reaction Time 12 hours 90

Green Synthesis without Organic Solvents

A solvent-free approach enhances scalability:

  • Reagents : H2TMPyP-Cl4 (1 mmol), ZnCl2 (1.5 mmol), H2O.
  • Procedure : The mixture is heated at 100°C for 24 hours in a sealed reactor.
  • Yield : 92% after NaOH precipitation.

Formation of the Pyridinium Ylide

Base-Induced Deprotonation

The ylidene group at the 20-position arises from deprotonation under basic conditions:

  • Reagents : Zn-TMPyP-Cl4 (1 mmol), NaOH (0.5 M).
  • Procedure : Adjusting the pH to 10–12 induces deprotonation of one pyridinium group, forming the ylide.
  • Validation : UV-vis spectra show a redshifted Soret band (423 → 430 nm), confirming ylide formation.
Table 2: Spectroscopic Data for Zn-TMPyP-Cl4
Technique Observation Interpretation
UV-vis (CHCl3) λmax = 430 nm (Soret), 560, 600 nm π→π* transitions
$$ ^1H $$ NMR δ 9.3 ppm (β-pyrrole), 2.7 ppm (CH3) Axial ligand shielding
IR ν(Zn–N) = 510 cm⁻¹ Zinc-porphyrin coordination

Scalability and Purity Optimization

Column Chromatography

Final purification uses silica gel with methanol/ammonia (95:5) to remove unreacted precursors. Purity exceeds 95% (HPLC).

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition above 300°C, confirming robustness for applications.

Challenges and Mitigation Strategies

  • Incomplete Metallation : Excess ZnCl2 (1.5:1 molar ratio) ensures full metal insertion.
  • Ylide Instability : Storage under inert atmosphere (N2) prevents re-protonation.
  • Solvent Residues : Lyophilization removes traces of HCl/NaOH.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Routes
Method Yield (%) Purity (%) Time (h)
Acidic Metallation 90 95 12
Green Synthesis 92 97 24
Stepwise Quaternization 85 93 48

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the porphyrin ring or the substituent groups are oxidized.

    Reduction: Reduction reactions can occur, particularly at the pyridinium groups, converting them to pyridine.

    Substitution: The compound can participate in substitution reactions, where one or more substituent groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-methylated products.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-sensitive compounds to induce cytotoxic effects in targeted cells upon light activation. Zinc porphyrins are particularly effective as photosensitizers due to their ability to generate reactive oxygen species (ROS) when exposed to light.

Case Study: Efficacy in Cancer Treatment

A study investigated the use of zinc porphyrin complexes in PDT for cancer treatment. The results indicated that these complexes could effectively induce apoptosis in cancer cells through ROS generation. The study reported a significant reduction in cell viability of treated cancer cells compared to controls, highlighting the therapeutic potential of zinc porphyrins in oncology .

Parameter Control Zinc Porphyrin Treated
Cell Viability (%)9030
ROS Production (µM)550
Apoptosis Rate (%)1070

Catalysis

Zinc porphyrins have also been explored for their catalytic properties, particularly in organic transformations and environmental applications.

Case Study: Catalytic Activity in Organic Reactions

Research demonstrated that zinc porphyrin complexes could catalyze the dehydration of L-malate to fumarate effectively. The presence of these complexes enhanced the reaction rate significantly compared to traditional catalysts. The study emphasized the role of the zinc center in facilitating electron transfer processes essential for catalysis .

Catalyst Type Reaction Rate (mmol/min)
Traditional Catalyst0.5
Zinc Porphyrin Catalyst2.5

Biochemical Studies

The interaction of zinc porphyrins with biological molecules has been a focal point for understanding their mechanisms of action and potential therapeutic uses.

Case Study: Binding Interactions with DNA

A notable study utilized zinc porphyrin to probe its binding interactions with G-quadruplex DNA structures. The findings revealed that zinc porphyrins could selectively bind to G-quadruplexes, which are associated with cancer cell proliferation. This selectivity positions them as promising candidates for drug design targeting specific DNA structures involved in tumor growth .

Binding Affinity (kcal/mol) Zinc Porphyrin
G-Quadruplex-9.2
Double Helix-6.5

Mechanism of Action

The mechanism by which “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” exerts its effects involves the interaction of the zinc ion and the porphyrin ring with various molecular targets. The zinc ion can coordinate with other molecules, while the porphyrin ring can participate in electron transfer reactions. These interactions can affect various biological pathways and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Zinc Porphyrins

Zinc 5,10,15,20-Tetra(4-pyridyl)porphyrin (ZnTPyP)

  • Structure : Substituted with four pyridyl groups at the meso-positions. Lacks cationic charges and methyl groups present in the target compound.
  • Applications : Used in supramolecular assemblies due to pyridyl-Zn coordination. Exhibits reversible structural switching with DABCO (1,4-diazabicyclo[2.2.2]octane), altering fluorescence and inter-porphyrin distances (6.6–38.8 Å) .
  • Key Difference : Neutral pyridyl groups reduce solubility in aqueous media compared to the cationic target compound.

Zinc 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (ZnTPPS4)

  • Structure : Sulfonated phenyl groups at meso-positions confer anionic charges.
  • Applications: Effective in PDT for colorectal adenocarcinoma, with higher singlet oxygen quantum yield (ΦΔ = 0.62) than methylene blue (ΦΔ = 0.50) .
  • Key Difference : Anionic sulfonates enable interactions with cationic biomolecules, contrasting with the cationic pyridinium groups of the target compound.

Zinc 5-(4-Acetoxy-3-methoxyphenyl)-10,15,20-tris(4-carboxymethylphenyl)porphyrin

  • Structure : Asymmetrical substitution with polar carboxymethyl and acetoxy-methoxyphenyl groups.
  • Properties : High fluorescence quantum yield (ΦF = 0.18) and singlet oxygen generation (ΦΔ = 0.65), attributed to zinc’s heavy atom effect enhancing intersystem crossing .
  • Key Difference : Carboxylate groups enable pH-dependent solubility and metal-organic framework (MOF) formation, unlike the permanently charged pyridinium groups in the target compound .

Data Tables: Key Properties of Selected Zinc Porphyrins

Compound Name Substituents Charge ΦF (Fluorescence) ΦΔ (Singlet Oxygen) Applications
Target Compound 3×(1-methylpyridin-1-ium), 1×(1-methylpyridin-4-ylidene) +3 0.15 (estimated) 0.60 (estimated) DNA binding, PDT
ZnTPPS4 4×(4-sulfonatophenyl) -4 0.10 0.62 Anticancer PDT
Zn(II)-5-(4-Acetoxy-3-methoxyphenyl)-tris(4-carboxymethylphenyl) Asymmetrical carboxylates -3 0.18 0.65 MOFs, biosensing
ZnTPyP 4×(4-pyridyl) Neutral 0.12 0.45 Supramolecular switches

Research Findings and Functional Comparisons

Photodynamic Therapy (PDT) Efficiency

  • The target compound’s cationic pyridinium groups enhance cellular uptake compared to anionic ZnTPPS4, but its singlet oxygen yield (ΦΔ ~0.60) is slightly lower than ZnTPPS4 (ΦΔ = 0.62) due to competing charge-transfer pathways .
  • Copper analogs of similar porphyrins (e.g., Cu(II)-5-(4-acetoxy-3-methoxyphenyl)-tris(4-carboxymethylphenyl)) show negligible fluorescence and ΦΔ <0.10, highlighting zinc’s superiority in PDT .

Electrochemical and Solar Cell Performance

  • Metal-free porphyrins (e.g., H2TFP) exhibit higher solar-to-electric efficiency (0.11%) than zinc porphyrins (0.08%) due to reduced charge recombination resistance (50 Ω vs. 130 Ω) .
  • Zinc porphyrins with diketopyrrolopyrrole (DPP) spacers (e.g., ZnP2-DPP) show enhanced nonlinear optical (NLO) properties, with two-photon absorption cross-sections >1,000 GM, outperforming monomeric analogs .

Coordination and Stability

  • Zinc porphyrins with pyridinium groups exhibit stronger binding to proteins (e.g., lysozyme, peroxidase) than sulfate analogs, as chloride counterions coordinate to iron in peroxidase’s active site, disrupting enzymatic activity .
  • Cobalt(III)-porphyrins bind two axial ligands in aqueous media, whereas zinc porphyrins bind only one, limiting their utility in multi-ligand recognition systems .

Biological Activity

Zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride, commonly referred to as ZnTMPyP, is a cationic porphyrin complex that has garnered significant attention due to its diverse biological activities. This article explores its interactions with biological systems, particularly its potential applications in photodynamic therapy (PDT), DNA interactions, and antimicrobial properties.

1. Structure and Properties

ZnTMPyP is characterized by a porphyrin core with multiple pyridinium substituents that enhance its solubility and positively charged nature in aqueous solutions. This structure allows it to interact effectively with various biological macromolecules.

2. Photodynamic Therapy (PDT)

Mechanism of Action:
ZnTMPyP acts as a photosensitizer in PDT. Upon illumination with light of appropriate wavelengths, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that ZnTMPyP can effectively target tumor cells while minimizing damage to surrounding healthy tissue.

Case Study:
In a study examining the efficacy of ZnTMPyP in PDT against human cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner when exposed to light. The mechanism was attributed to ROS-mediated pathways leading to cellular damage and death .

3. Interaction with DNA

ZnTMPyP exhibits strong binding affinity for DNA, primarily through intercalation and electrostatic interactions.

Research Findings:

  • Binding Modes: Studies using fluorescence spectroscopy revealed that ZnTMPyP interacts with DNA via both intercalative and end-stacking modes. The binding constants were determined to be high, indicating strong interaction .
Interaction ModePercentage Contribution
Intercalation25% - 36%
End-stacking64% - 75%

This dual mode of interaction suggests its potential as an anticancer agent by targeting DNA directly and disrupting replication processes.

4. Antimicrobial Activity

ZnTMPyP has been evaluated for its antimicrobial properties against various bacterial strains.

Antibacterial Efficacy:
In vitro studies demonstrated that ZnTMPyP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed zones of inhibition ranging from 10 mm to 30 mm depending on the concentration used .

Summary of Antimicrobial Activity:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Bacillus subtilis25

These findings highlight the potential of ZnTMPyP as a novel antimicrobial agent, particularly in an era of rising antibiotic resistance.

5. Conclusion

The biological activity of this compound demonstrates significant promise in various biomedical applications, including photodynamic therapy and antimicrobial treatments. Its ability to interact with DNA and generate reactive oxygen species positions it as a valuable candidate for further research in cancer therapy and infection control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this cationic zinc porphyrin complex, and how can purity be validated?

  • Methodological Answer : The synthesis of cationic porphyrins typically involves condensation of pyrrole derivatives with substituted aldehydes under acidic or microwave-assisted conditions. For this compound, a modified Adler-Longo method (using propionic acid reflux) or microwave irradiation (dry media with basic catalysts) could be employed to enhance yield and reduce side products . Post-synthesis, purity is validated via:

  • HPLC with UV-Vis detection (monitoring Soret band ~420 nm).
  • Elemental analysis (C, H, N content) to confirm stoichiometry.
  • 1H NMR in deuterated DMSO or CDCl3 to verify substituent integration .

Q. Which spectroscopic techniques are critical for characterizing its electronic and structural properties?

  • Methodological Answer : Key techniques include:

  • UV-Vis spectroscopy : Identify Q and Soret bands to confirm metallation (Zn insertion shifts Soret band to ~425 nm) and assess aggregation states in solvents of varying polarity .
  • FT-IR : Detect vibrational modes of pyridinium groups (~1640 cm⁻¹ for C=N stretching) and porphyrin macrocycle (N-H bending at ~960 cm⁻¹) .
  • EPR spectroscopy (if paramagnetic contaminants exist): Rule out unplanned metal coordination .
  • Mass spectrometry (FAB/MS or ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers study its interaction with nucleic acids, and what assays are recommended?

  • Methodological Answer : DNA binding is assessed via:

  • Fluorescence quenching : Monitor changes in porphyrin emission (λem ~600 nm) upon adding DNA, using Scatchard plots to calculate binding constants .
  • Circular dichroism (CD) : Detect induced chirality in DNA-porphyrin complexes.
  • Topoisomerase I assays : Observe relaxation of supercoiled DNA to evaluate intercalation or groove-binding effects .
  • Infrared spectroscopy (IR) : Analyze shifts in DNA phosphate backbone vibrations (e.g., ~1220 cm⁻¹ for PO₂⁻) upon binding .

Advanced Research Questions

Q. How to resolve contradictory data in DNA-binding studies (e.g., fluorescence vs. IR results)?

  • Methodological Answer : Discrepancies arise from differing sensitivity to binding modes (e.g., intercalation vs. surface binding). To reconcile:

  • Multi-technique validation : Combine fluorescence (sensitive to π-π stacking) with IR (detects phosphate backbone perturbations) .
  • Competitive assays : Use ethidium bromide or Hoechst 33258 to distinguish intercalation vs. minor-groove binding.
  • Molecular dynamics simulations : Model porphyrin-DNA interactions to correlate spectral changes with binding geometry.

Q. What strategies optimize its solubility and stability in aqueous buffers for photodynamic therapy (PDT) applications?

  • Methodological Answer :

  • Counterion exchange : Replace tetrachloride with nitrate or sulfate to enhance aqueous solubility.
  • pH titration : Assess stability across physiological pH (4–8) via UV-Vis monitoring of Soret band shifts .
  • Liposome encapsulation : Use DOPC/cholesterol vesicles to improve bioavailability and reduce aggregation .

Q. How can researchers design controlled experiments to study substituent effects on photophysical properties?

  • Methodological Answer :

  • Comparative synthesis : Synthesize analogs with varying pyridinium substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) .
  • Time-resolved fluorescence : Measure excited-state lifetimes (τ) to assess substituent-driven quenching effects.
  • DFT calculations : Model HOMO-LUMO gaps to predict absorption/emission trends .

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